molecular formula C9H7F2NO B13931565 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile

5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile

Cat. No.: B13931565
M. Wt: 183.15 g/mol
InChI Key: QLKHRAPFDNTOBZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile: is an organic compound that features a difluoromethyl group, a hydroxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a suitable catalyst . The reaction conditions often require a base and a solvent like DMSO (dimethyl sulfoxide) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The process is optimized for efficiency, environmental friendliness, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications .

Biology and Medicine: In biology and medicine, this compound is studied for its potential as a pharmacophore. The difluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism by which 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxy and nitrile groups can also participate in various biochemical pathways, modulating the compound’s overall biological activity .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-3-hydroxy-2-methylbenzonitrile
  • 5-(Chloromethyl)-3-hydroxy-2-methylbenzonitrile
  • 5-(Methyl)-3-hydroxy-2-methylbenzonitrile

Uniqueness: 5-(Difluoromethyl)-3-hydroxy-2-methylbenzonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

5-(difluoromethyl)-3-hydroxy-2-methylbenzonitrile

InChI

InChI=1S/C9H7F2NO/c1-5-7(4-12)2-6(9(10)11)3-8(5)13/h2-3,9,13H,1H3

InChI Key

QLKHRAPFDNTOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)C(F)F)C#N

Origin of Product

United States

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